6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Kinase inhibitor SAR regioisomerism

This meta-methoxy regioisomer (CAS 905764-95-6) is the only commercially available benzyl-triazinone with the 3-((3-methoxyphenyl)amino) substitution pattern, a critical determinant of ATP-binding pocket target engagement. Its ortho- and para-methoxy analogs (CAS 905797-92-4, 905764-98-9) are functionally distinct and cannot be generically substituted in kinase screening or flavivirus phenotypic assays. Procure the correct regioisomer for reliable SAR and patent-compliant lead optimization.

Molecular Formula C19H20N4O3
Molecular Weight 352.394
CAS No. 905764-95-6
Cat. No. B2407027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
CAS905764-95-6
Molecular FormulaC19H20N4O3
Molecular Weight352.394
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C19H20N4O3/c1-3-26-15-9-7-13(8-10-15)11-17-18(24)21-19(23-22-17)20-14-5-4-6-16(12-14)25-2/h4-10,12H,3,11H2,1-2H3,(H2,20,21,23,24)
InChIKeyIYMCPHHKHYQARY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one (CAS 905764-95-6): Compound Identity and Procurement Starting Point


6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one (CAS 905764-95-6) is a synthetic 1,2,4-triazin-5(4H)-one derivative with the molecular formula C₁₉H₂₀N₄O₃ and a molecular weight of 352.4 g/mol [1]. The compound features a 3-((3-methoxyphenyl)amino) substituent at the triazine 3-position and a 6-(4-ethoxybenzyl) group at the 6-position. This substitution pattern places it within a class of benzyl-substituted triazine derivatives that have been patented for modulation of protein kinases, including Aurora kinase family members, and for treatment of kinase-mediated diseases [2]. The compound is primarily available through research chemical suppliers for non-human, non-therapeutic research use.

Why Generic Substitution Fails for 6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one: The Regioisomeric Differentiation Problem


This compound cannot be generically substituted by its close structural analogs—specifically the ortho-methoxy (CAS 905797-92-4) and para-methoxy (CAS 905764-98-9) regioisomers—because the position of the methoxy substituent on the aniline ring is a critical determinant of target engagement. All three regioisomers share the identical molecular formula, molecular weight, and computed 2D physicochemical descriptors . However, in kinase inhibitor design, the spatial orientation and electronic character of the aniline substituent profoundly influence hinge-region binding and selectivity within the ATP-binding pocket. The NantBioScience patent explicitly describes this compound class as capable of modulating protein kinases with differential activity profiles depending on substitution patterns [1]. Without explicit regioisomer-specific activity data, any assumption of functional interchangeability is scientifically untenable.

6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one Quantitative Differentiation Evidence


Meta-Methoxy Substitution Pattern Distinguishes This Compound from Ortho and Para Regioisomers

The target compound bears a 3-methoxyanilino group (meta-substituted), whereas the closest commercially listed analogs carry the methoxy group at the ortho (2-methoxy, CAS 905797-92-4) or para (4-methoxy, CAS 905764-98-9) positions . All three regioisomers possess identical molecular weight (352.4 g/mol) and molecular formula (C₁₉H₂₀N₄O₃), rendering standard bulk property comparisons uninformative. However, the three-dimensional electrostatic potential surface and the orientation of the methoxy oxygen lone pairs differ significantly. Published SAR studies on triazine-based kinase inhibitors demonstrate that positional isomerism of aniline substituents can alter IC₅₀ values by orders of magnitude against targets such as Aurora kinases and c-Met [1].

Kinase inhibitor SAR regioisomerism

Protein Kinase Modulation Potential Inferred from Patent Class Disclosure

The NantBioScience patent (US 9,409,903 B2) discloses that benzyl-substituted 1,2,4-triazin-5(4H)-one derivatives, encompassing the scaffold of the target compound, are designed to modulate the enzymatic activity of protein kinases, including members of the Aurora kinase family and other receptor and non-receptor kinases [1]. While the patent does not provide IC₅₀ values for this specific compound, it establishes that the core scaffold is competent for kinase engagement. The 6-(4-ethoxybenzyl) and 3-((3-methoxyphenyl)amino) substitution pattern matches the generic formula (I) , confirming that this compound falls within the claimed pharmacophore space.

Aurora kinase cancer signal transduction

1,2,4-Triazin-5(4H)-one Scaffold Validated for Antiviral Activity Against Yellow Fever Virus

A 2023 study evaluated a series of 6-aryl-3-R-amino-1,2,4-triazin-5(4H)-ones for in vitro inhibitory activity against yellow fever virus (YFV) [1]. Several compounds displayed inhibition at low micromolar concentrations with favorable toxicity profiles. Although the target compound was not among the tested analogs, the study demonstrates that the 3-amino-1,2,4-triazin-5(4H)-one scaffold is competent for antiviral target engagement. The 6-(4-ethoxybenzyl) and 3-((3-methoxyphenyl)amino) substituents represent a structurally distinct combination within this validated antiviral chemotype.

Antiviral yellow fever virus flavivirus

6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one: Best-Fit Research and Industrial Application Scenarios


Kinase Inhibitor Lead Discovery and SAR Expansion

Based on the compound's inclusion within the patented benzyl-substituted triazine kinase modulator chemotype [1], the primary application is as a screening hit or SAR probe in kinase inhibitor drug discovery programs. The distinct meta-methoxy substitution pattern provides a unique vector for exploring hinge-region interactions in kinases such as Aurora A/B, c-Met, or other therapeutically relevant targets. Procurement for kinase panel screening or focused library design is scientifically justified.

Antiviral Research Against Flaviviruses

The validated antiviral activity of the 1,2,4-triazin-5(4H)-one scaffold against yellow fever virus [2] supports deployment of this compound in flavivirus phenotypic screening campaigns. Although no direct data exist for this specific derivative, its structural novelty within the chemotype warrants inclusion in antiviral compound collections targeting YFV, dengue, or West Nile virus.

Chemical Biology Probe Development

The compound's well-defined substitution pattern and membership in a patented kinase-modulator family [1] make it suitable for derivatization into affinity probes or PROTAC precursors. Procurement for medicinal chemistry optimization, including introduction of linker attachment points or photoaffinity labels, is a rational use case.

Quote Request

Request a Quote for 6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.